molecular formula C16H13N3O2 B2588523 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide CAS No. 848739-94-6

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Cat. No.: B2588523
CAS No.: 848739-94-6
M. Wt: 279.299
InChI Key: LOHKEIFGMCWOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound is known for its unique structure, which includes a phthalazinone core linked to a benzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves the reaction of 3-methylphthalic anhydride with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby inducing cell death in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is unique due to its specific combination of a phthalazinone core and a benzamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C16H15N3OC_{16}H_{15}N_3O, with a molecular weight of approximately 265.31 g/mol. Its structure features a phthalazinone moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Several studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2 µg/mL
Escherichia coli1 - 4 µg/mL
Pseudomonas aeruginosa2 - 8 µg/mL

This data suggests that the compound may serve as a lead structure for developing new antibiotics targeting resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.

Case Study:
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were reported as follows:

Cell Line IC50 (µM)
HeLa15
MCF-720

These findings indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Immune Response : The compound may enhance the host immune response against pathogens.

Properties

IUPAC Name

4-(3-methyl-4-oxophthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)10-6-8-11(9-7-10)15(17)20/h2-9H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHKEIFGMCWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848739-94-6
Record name 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.